molecular formula C4H2ClN3O2 B138667 4-Chloro-5-nitropyrimidine CAS No. 150943-50-3

4-Chloro-5-nitropyrimidine

Cat. No. B138667
M. Wt: 159.53 g/mol
InChI Key: CPLTUVUVJVLHMF-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 4-Chloro-5-nitropyrimidine involves a series of reactions. In one approach, 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines to produce disubstituted dialkyl/arylamine pyrimidines . Another method involves the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-nitropyrimidine is C4H2ClN3O2 . It has an average mass of 159.531 Da and a mono-isotopic mass of 158.983551 Da .


Chemical Reactions Analysis

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produces disubstituted dialkyl/arylamine pyrimidines . Another study evaluated the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Chloro-5-nitropyrimidine is 291.3±20.0 °C, and its predicted density is 1.600±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Transformations

  • 4-Chloro-5-nitropyrimidine is used in synthesizing 4-dialkyldithiocarbamoyl derivatives, leading to disulfides formation and transformation to 1,3-dithiolo[4,5-d]pyrimidines (Makarov et al., 1994).
  • It serves as a building block in the efficient synthesis of olomoucine, a substance significant in regiocontrolled solution and solid-phase synthesis of purines and other related scaffolds (Hammarström et al., 2002).
  • The compound undergoes acidic conditions to form 3-amino-3-dialkylamino-2-nitroacrylonitriles through ring cleavage (Clark et al., 1970).

Chemical Reactions and Derivatives

  • Reactions involving 4-chloro-5-nitropyrimidine lead to various heterocyclic systems such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazolines (Banihashemi et al., 2020).
  • Its derivatives, such as 2,4-diaryl-6-methyl-5-nitropyrimidines, have been synthesized and evaluated for antibacterial and antioxidant properties, showing significant activity against various bacteria (Sura et al., 2013).
  • The compound facilitates the creation of diverse pyrimidines and pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, demonstrating its versatility in chemical synthesis (Čikotienė et al., 2008).

Potential Medicinal Applications

  • Some derivatives of 4-chloro-5-nitropyrimidine have been explored for antitumor properties, with certain compounds showing significant inhibition of cell proliferation in vitro (Thompson et al., 1997).

Safety And Hazards

4-Chloro-5-nitropyrimidine is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Chloro-5-nitropyrimidine can be used to generate new purine libraries for drug discovery . Its unexpected reaction with primary amines, producing disubstituted dialkyl/arylamine pyrimidines, opens up new avenues for research .

properties

IUPAC Name

4-chloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLTUVUVJVLHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647973
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitropyrimidine

CAS RN

150943-50-3
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5-nitropyrimidin-4-ol (1.04 g) and phosphorus oxychloride (5.66 g) in acetonitrile (10 mL) was stirred at reflux for 2 h. After this time, the reaction mixture was cooled to ambient temperature, diluted with ethyl acetate (50 mL), and filtered and the filtrate was concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate (100 mL), washed with saturated aqueous sodium bicarbonate (50 mL) then brine (50 mL), and filtered and the filtrate was concentrated under reduced pressure. The residue obtained was purified by chromatography (silica, heptane to 1:3 ethyl acetate/heptane) to afford 4-chloro-5-nitropyrimidine (383 mg, 33%) as a colorless oil.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
EC Taylor, MJ Thompson - The Journal of Organic Chemistry, 1961 - ACS Publications
… The second product, which separated as colorless, fine needles, mp 122, is the previously unreported 2-methylamino-4-chloro5-nitropyrimidine (IV). Lower solubility of IV in the reaction …
Number of citations: 12 pubs.acs.org
VA Makarov, AL Sedov, MP Nemeryuk… - Pharmaceutical …, 1993 - Springer
… The production of a number of symmetrical derivatives that include two 4-chloro-5-nitropyrimidine fragments interconnected in the 6 position by bifunctional amines - piperazine or 3,12-…
Number of citations: 1 link.springer.com
S Lopez, T McCabe, RS McElhinney, TBH McMurry… - Tetrahedron …, 2009 - Elsevier
… The preparation of nitropyrimidines as analogues of O 6 -benzylguanine was reported previously by displacement of a chlorine from 2-amino-4-chloro-5-nitropyrimidine by an alkoxide …
Number of citations: 4 www.sciencedirect.com
RH Wiley, J Lanet, KH Hussung - Journal of Heterocyclic …, 1964 - Wiley Online Library
A variety of hydrazino and dihydrazino‐5‐nitropyrimidines and their derivatives have been prepared by displacement reactions or reaction sequences from 2,4‐ or 4,6‐dichloro‐5‐…
Number of citations: 10 onlinelibrary.wiley.com
LC Gomez, A Lorente-Macias, MJP de las Infantas… - 2023 - chemrxiv.org
… As described above, the 6-alkoxy-4-chloro-5-nitropyrimidine 2 gave rise to pyrimidines 5 by sequential substitution first of the chlorine atom to give the compounds 3 and then, …
Number of citations: 0 chemrxiv.org
VA Makarov, AL Sedov, OS Anisimova… - Chemistry of Heterocyclic …, 1996 - Springer
… 6-Anilino-4-chloro-5-nitropyrimidine ~e). The reaction was carried out analogously to the synthesis of (IIc). However the bright yellow solid disubstituted 5-nitropyrimidine (IVe) …
Number of citations: 2 link.springer.com
WR Boon, WGM Jones, GR Ramage - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Part I1 will record similar syntheses of other pteridine derivatives in which the first step is the condensation of an a-amino-ketone with a 4-chloro-5-nitropyrimidine (cf. BP 635,582 ; also …
Number of citations: 61 pubs.rsc.org
F Marchetti, C Cano, NJ Curtin, BT Golding… - Organic & …, 2010 - pubs.rsc.org
CDK2 inhibitory structure–activity relationships have been explored for a range of 5-substituted O4-alkylpyrimidines. Variation of the 5-substituent in the 2,6-diaminopyrimidine series …
Number of citations: 34 pubs.rsc.org
J Davoll, DD Evans - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… precursors were readily obtained from appropriate chloropyrimidines and glycitylamines in boiling aqueous or aqueous-ethanolic solution; thus, 6-amino-4-chloro-5-nitropyrimidine and …
Number of citations: 36 pubs.rsc.org
M Nikpoura, SV Mehrc, M Bakavolib, MR Bigdelia - Citeseer
… ,s procedure is solely report on the synthesis and application of pyrimido[4, 5-e][1,3,4]oxadiazines [2], which exhibited the condensation of hydrazides with 4- chloro- 5- nitropyrimidine …
Number of citations: 2 citeseerx.ist.psu.edu

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